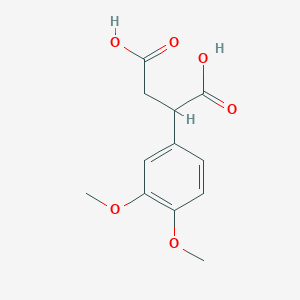
2-(3,4-Dimethoxyphenyl)succinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Evaluation of Biological Effects
The study on (S)-dimethyl 2-(3-(phenyltellanyl) propanamido) succinate reveals significant antioxidant activity, as evidenced by its ability to block spontaneous and Fe(II)-induced TBARS formation in rat brain homogenates. This compound also exhibits glutathione peroxidase-like and thiol oxidase activities, suggesting its potential as an antioxidant. However, the in vivo experiments indicate genotoxic and mutagenic effects in mice, which necessitates further research to understand the mechanisms behind these effects .
Tumorigenicity of Herbicide Derivatives
Research on succinic acid 2,2-dimethylhydrazide, a herbicide, has shown that continuous exposure leads to the development of tumors in blood vessels, lungs, and kidneys in mice. The significant increase in tumor incidences compared to control groups highlights the potential risks associated with exposure to this chemical, which is of particular concern given its presence in fruit consumed by humans. This study underscores the need for environmental and health assessments of such compounds .
Synthesis and Spectroscopic Analysis
The synthesis of dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate has been achieved, and its structure characterized using various spectroscopic techniques. Computational methods, including density functional theory (DFT), were employed to predict vibrational wavenumbers and chemical shift values, which showed good agreement with experimental data. This research provides valuable insights into the molecular structure and properties of the compound .
Synthetic Approach to Arylamino Derivatives
A facile one-step synthesis method for dimethyl 2-arylamino-3-(triphenylphosphoranylidene)succinates has been developed. The reaction involves electron-poor primary arylamines, dimethyl acetylenedicarboxylate, and triphenylphosphine, resulting in compounds with confirmed structures through various spectroscopic methods. The presence of two rotamers in the NMR spectra suggests interesting stereochemical properties of these ylides .
Identification in Biological Samples
The identification of 2-(2'-octenyl) succinic acid in urine samples from children with suspected metabolic diseases has been accomplished through advanced techniques such as gas chromatography/mass spectrometry and tandem mass spectrometry. The structural elucidation, including the localization of the double bond, was achieved by analyzing the rearrangement reaction after derivatization. This finding contributes to the understanding of metabolic profiles in biological samples .
Applications De Recherche Scientifique
Aromatic Polyesters from Biosuccinic Acid
Succinic acid is identified as a promising biobased platform chemical and has been used to synthesize aromatic monomers like 2,5-dihydroxyterephthalic acid and 2,5-dimethoxyterephthalic acid. Polyalkylene dihydroxyterephthalates and polyalkylene dimethoxyterephthalates, derived from these monomers, exhibit a wide range of glass transition temperatures, demonstrating succinic acid's versatility in polymer chemistry (Short et al., 2018).
Succinic Acid Production and Metabolic Strategies
Succinic acid is a crucial precursor for various industrially important chemicals in food, pharmaceutical, and chemical industries. Recent developments in strain selection, metabolic engineering, and process optimization have significantly advanced the bio-based production of succinic acid. These advancements highlight the role of succinic acid as a key intermediate in sustainable chemical production from renewable resources (Jiang et al., 2017).
Bio-Based Production of Succinic Acid
Metabolic engineering strategies have been employed to improve bio-based production of succinic acid, considering it as an important bio-based building block chemical. The review of these strategies and the development of engineered microbial strains for enhanced production of succinic acid underlines its importance in biotechnology and industrial applications (Ahn et al., 2016).
Succinic Acid in Industrial Applications
Succinic acid serves a significant role in industries producing food, pharmaceutical products, surfactants, detergents, green solvents, biodegradable plastics, and more. Its potential as a carbon-intermediate chemical and its ability to integrate into various industrial products underscore its commercial and environmental importance (Zeikus et al., 1999).
Succinic Acid in Chemical Synthesis
The Stobbe condensation reaction involving 3,4-disubstituted acetophenones with diethyl succinate showcases the role of succinic acid derivatives in synthesizing naphthalene derivatives or oxoindenyl acids. This chemical synthesis pathway demonstrates the applicability of succinic acid derivatives in organic chemistry (El-Newaihy et al., 1971).
Safety and Hazards
The safety data sheet for succinic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage and may cause respiratory irritation . Personal protective equipment, including eye protection and gloves, is recommended when handling this compound .
Orientations Futures
Succinic acid, a related compound, has been identified as one of the top 12 bio-based building blocks that can be produced using microorganisms . It has numerous applications in the fields of agriculture, green solvents, pharmaceuticals, and biodegradable plastics . The development of new approaches to the synthesis of previously unknown isoquinolines for wide pharmacological screening is an important problem .
Mécanisme D'action
Target of Action
Succinic acid, a related compound, is known to be an essential component of the krebs or citric acid cycle . It serves as an electron donor in the production of fumaric acid and FADH2 .
Mode of Action
It may share similarities with succinic acid, which has been shown to activate the degradation of acetaldehyde - a toxic byproduct of alcohol metabolism - into co2 and h2o through aerobic metabolism .
Biochemical Pathways
2-(3,4-Dimethoxyphenyl)succinic acid may affect the Krebs or citric acid cycle, given the role of succinic acid in this pathway . Succinic acid is an essential component of this cycle and serves as an electron donor in the production of fumaric acid and FADH2 .
Result of Action
Succinic acid supplements have been shown to help reduce the effects of hangovers by activating the degradation of acetaldehyde - a toxic byproduct of alcohol metabolism - into co2 and h2o through aerobic metabolism .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-17-9-4-3-7(5-10(9)18-2)8(12(15)16)6-11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTBTYAZXWMNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methyl]propanamide](/img/structure/B2547011.png)

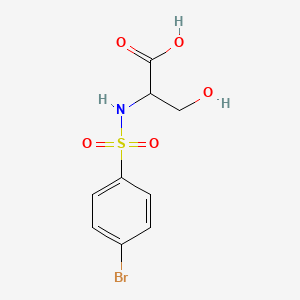



![5-Iodo-2-methylpyrazolo[3,4-b]pyridine](/img/structure/B2547021.png)
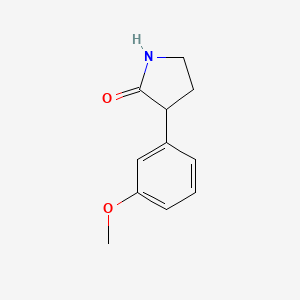
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone](/img/structure/B2547024.png)
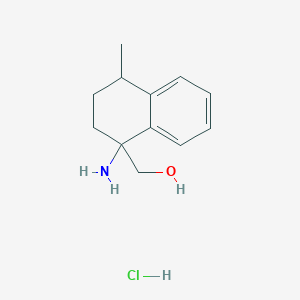
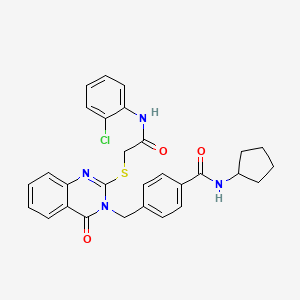

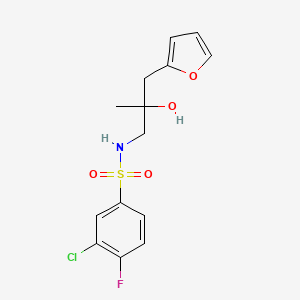
![N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2547033.png)